molecular formula C12H13ClN2O B2742638 3-chloro-N-(1-cyano-1-methylethyl)-2-methylbenzamide CAS No. 1808820-72-5

3-chloro-N-(1-cyano-1-methylethyl)-2-methylbenzamide

Cat. No.: B2742638
CAS No.: 1808820-72-5
M. Wt: 236.7
InChI Key: KHJCXPZCFYPBMP-UHFFFAOYSA-N
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Description

3-chloro-N-(1-cyano-1-methylethyl)-2-methylbenzamide is a synthetic organic compound known for its applications in various fields, particularly in agriculture as an insecticide. It is characterized by its chemical structure, which includes a benzamide core substituted with a chlorine atom, a cyano group, and a methyl group. This compound is often used to protect crops from pests, especially in rice cultivation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(1-cyano-1-methylethyl)-2-methylbenzamide typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(1-cyano-1-methylethyl)-2-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-chloro-N-(1-cyano-1-methylethyl)-2-methylbenzamide has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily by inhibiting the ryanodine receptor in insects, leading to muscle paralysis and death. This mechanism involves binding to the receptor and disrupting calcium ion homeostasis, which is crucial for muscle contraction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-(1-cyano-1-methylethyl)-2-methylbenzamide is unique due to its specific substitution pattern, which confers distinct chemical properties and biological activity. Its effectiveness as an insecticide and its relatively low environmental persistence make it a valuable compound in agricultural applications .

Properties

IUPAC Name

3-chloro-N-(2-cyanopropan-2-yl)-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O/c1-8-9(5-4-6-10(8)13)11(16)15-12(2,3)7-14/h4-6H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJCXPZCFYPBMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C(=O)NC(C)(C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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